molecular formula C132H250N32 B141851 Chimassorb 119 CAS No. 106990-43-6

Chimassorb 119

Cat. No.: B141851
CAS No.: 106990-43-6
M. Wt: 2285.6 g/mol
InChI Key: OWXXKGVQBCBSFJ-UHFFFAOYSA-N
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Description

Chimassorb 119 is a hindered amine light stabilizer (HALS) used primarily to protect polymers from degradation caused by ultraviolet (UV) radiation. It is a monomeric compound known for its high molecular weight and excellent polymer compatibility. This compound is particularly effective in providing long-term thermal stability and resistance to chemical attack, making it a valuable additive in various industrial applications .

Mechanism of Action

Target of Action

Chimassorb 119, also known as Light Stabilizer LS 119 , is primarily targeted at polymer materials . These materials include polyolefins (PP, PE), olefin copolymers such as EVA, and blends of polypropylene with elastomers . The role of these targets is to provide the structural basis for various products, and their stability and longevity are crucial for the performance of these products.

Mode of Action

This compound acts as a light/thermal stabilizer . It interacts with its targets by absorbing high-energy ultraviolet light (wavelength 290400 μm) and converting it into thermal energy or harmless longer wavelength light . It can also quickly quench the excited state of the polymer induced by UV, returning it to a stable ground state . Furthermore, it effectively captures the free radicals generated by the polymer due to UV exposure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the UV-induced degradation pathway of polymers . By absorbing UV light and neutralizing free radicals, this compound prevents the chain reaction that leads to the aging and degradation of the plastic .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its physical and chemical properties that affect its performance. It has a high molecular weight of 2285.61 , and it is soluble in chloroform, methylene chloride, and toluene . Its melting point is 146-150°C, and it has a flash point of 275°C . These properties influence its stability, efficacy, and compatibility with various polymer materials.

Result of Action

The action of this compound results in the protection of polymer materials from UV damage . It maintains the appearance, as well as the chemical and physical properties of the plastics . This leads to improved light stability of the polymer material, preventing discoloration and degradation .

Safety and Hazards

Chimassorb 119 may cause skin irritation (H317) and is toxic to aquatic life with long-lasting effects (H411) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chimassorb 119 is synthesized through a series of chemical reactions involving the formation of triazine rings and the incorporation of piperidyl groups. The key steps include:

    Formation of Triazine Rings: The synthesis begins with the formation of triazine rings through the reaction of cyanuric chloride with amines.

    Incorporation of Piperidyl Groups: The triazine rings are then reacted with piperidyl amines to introduce sterically hindered piperidyl groups, which are crucial for the light stabilizing properties of this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Chimassorb 119 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly when exposed to UV light, leading to the formation of stable nitroxyl radicals.

    Substitution: Substitution reactions can occur at the piperidyl groups, allowing for the modification of the compound’s properties.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and oxygen.

    Substitution Reagents: Substitution reactions often involve alkyl halides or other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

Chimassorb 119 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Chimassorb 119 stands out due to its unique combination of properties, making it a versatile and effective stabilizer in various applications.

Properties

IUPAC Name

6-N-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C132H250N32/c1-49-57-71-157(97-81-117(9,10)147(41)118(11,12)82-97)109-135-105(136-110(143-109)158(72-58-50-2)98-83-119(13,14)148(42)120(15,16)84-98)133-67-65-69-155(107-139-113(161(75-61-53-5)101-89-125(25,26)151(45)126(27,28)90-101)145-114(140-107)162(76-62-54-6)102-91-127(29,30)152(46)128(31,32)92-102)79-80-156(108-141-115(163(77-63-55-7)103-93-129(33,34)153(47)130(35,36)94-103)146-116(142-108)164(78-64-56-8)104-95-131(37,38)154(48)132(39,40)96-104)70-66-68-134-106-137-111(159(73-59-51-3)99-85-121(17,18)149(43)122(19,20)86-99)144-112(138-106)160(74-60-52-4)100-87-123(21,22)150(44)124(23,24)88-100/h97-104H,49-96H2,1-48H3,(H,133,135,136,143)(H,134,137,138,144)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXXKGVQBCBSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CC(N(C(C1)(C)C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(N(C(C4)(C)C)C)(C)C)N(CCCC)C5CC(N(C(C5)(C)C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(N(C(C7)(C)C)C)(C)C)N(CCCC)C8CC(N(C(C8)(C)C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C132H250N32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047122
Record name 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2285.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-
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CAS No.

106990-43-6
Record name Chimassorb 119
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106990-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tinuvin 119
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-
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Record name 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane
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URL https://comptox.epa.gov/dashboard/DTXSID9047122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N',N'',N'''-tetrakis(4,6-bis(butyl-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino)triazin-2-yl)-4,7-diazadecane-1,10-diamine
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Record name 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTIOXIDANT 119
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